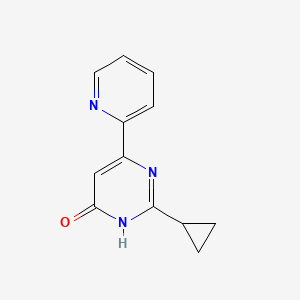
2,4-Dichloro-3-methylmandelic acid
Übersicht
Beschreibung
2,4-Dichloro-3-methylmandelic acid, also known as 2,4-DCMMA, is an organic compound that is widely used in scientific research. It is a white, crystalline solid with a molecular formula of C7H6Cl2O2 and a molecular weight of 197.04 g/mol. Its chemical structure consists of a benzene ring with two chlorine atoms and a methyl group attached. 2,4-DCMMA is a versatile compound with numerous applications in the fields of pharmaceuticals, biochemistry, and organic chemistry.
Wirkmechanismus
2,4-Dichloro-3-methylmandelic acid acts as an electron-rich nucleophile in organic reactions. It can react with electrophiles, such as alkyl halides, to form substituted benzenes. It can also react with aldehydes and ketones to form substituted benzenes. 2,4-Dichloro-3-methylmandelic acid can also react with carboxylic acids to form esters, and with amines to form amides.
Biochemical and Physiological Effects
2,4-Dichloro-3-methylmandelic acid has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 2,4-Dichloro-3-methylmandelic acid has been found to have anti-inflammatory and anti-oxidant properties. However, its effects on humans and other animals have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-3-methylmandelic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is stable at room temperature. It is also relatively non-toxic, making it safe to handle. However, 2,4-Dichloro-3-methylmandelic acid is a strong acid, and its use in experiments should be carefully monitored to avoid potential hazards.
Zukünftige Richtungen
Given its potential biochemical and physiological effects, further research into the use of 2,4-Dichloro-3-methylmandelic acid is warranted. Further studies are needed to determine its effects on humans and other animals, and to explore its potential applications in medicine. In addition, further research is needed to explore its potential for use in the synthesis of other compounds, such as polymers and organic dyes. Finally, further research is needed to determine the optimal conditions for the synthesis of 2,4-Dichloro-3-methylmandelic acid.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-methylmandelic acid has a range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as benzodiazepines, barbiturates, and anticonvulsants. It is also used as a catalyst in the synthesis of polymers. In addition, 2,4-Dichloro-3-methylmandelic acid has been used in the synthesis of heterocyclic compounds, such as indoles, and in the synthesis of organic dyes.
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-3-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQCXCDQLUSXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-methylmandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)
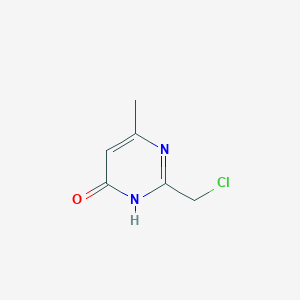
![4,4,4-trifluoro-3-oxo-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid](/img/structure/B1461059.png)
![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)
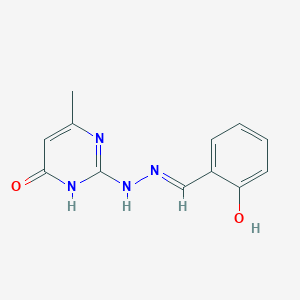
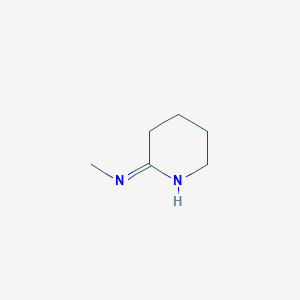
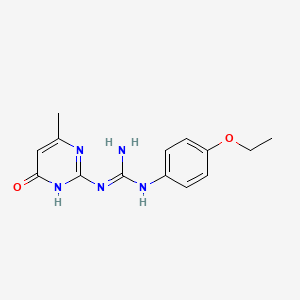
![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
